5-Methylpyridine-2-boronic acid CAS number
5-Methylpyridine-2-boronic acid CAS number
An In-Depth Technical Guide to 5-Methylpyridine-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
5-Methylpyridine-2-boronic acid (CAS No. 372963-49-0) is a pivotal heterocyclic organoboron compound, widely employed as a building block in modern organic synthesis.[1][2][3] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry. The strategic placement of the methyl group and the boronic acid moiety on the pyridine ring makes this reagent indispensable for accessing novel chemical matter. This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis protocol, and a detailed examination of its application in the synthesis of complex molecules, with a particular focus on scaffolds relevant to drug discovery and development.
Core Compound Characteristics
5-Methylpyridine-2-boronic acid is a stable, solid compound under standard conditions, though it requires specific storage to maintain its integrity.[1] Its unique structure is key to its reactivity, particularly in cross-coupling methodologies that are foundational to modern pharmaceutical research.
Physicochemical and Safety Data
A summary of the essential properties and safety information for 5-Methylpyridine-2-boronic acid is provided below. This data is critical for safe handling, reaction planning, and regulatory compliance.
| Property | Value | Reference |
| CAS Number | 372963-49-0 | [1][2][3] |
| Molecular Formula | C₆H₈BNO₂ | [1] |
| Molecular Weight | 136.94 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
Synthesis of 5-Methylpyridine-2-boronic acid
The synthesis of heteroaryl boronic acids is a well-established field. While multiple pathways exist, a common and reliable method involves the palladium-catalyzed borylation of a suitable halo-pyridine precursor. This approach offers high functional group tolerance and generally good yields. The following protocol describes the synthesis from 2-bromo-5-methylpyridine.
Synthesis Workflow Diagram
The diagram below outlines the key steps in the synthesis of the title compound from its common precursor.
Caption: Workflow for the synthesis of 5-Methylpyridine-2-boronic acid.
Detailed Synthesis Protocol
This protocol is based on established palladium-catalyzed borylation methods.[4]
Materials:
-
2-Bromo-5-methylpyridine (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.)
-
Potassium acetate (KOAc) (3.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
1,4-Dioxane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).
-
Cooling & Hydrolysis: Once complete, cool the reaction to room temperature. Add 1 M HCl and stir for 1-2 hours to hydrolyze the pinacol ester intermediate.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-methylpyridine-2-boronic acid as a solid.
Rationale: The choice of Pd(dppf)Cl₂ as a catalyst is due to its high efficiency and stability in C-B bond formation. Anhydrous conditions are crucial in the initial stage to prevent premature hydrolysis of the diboron reagent. The final acidic workup is a necessary step to convert the initially formed boronate ester into the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 5-methylpyridine-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, making it a staple in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals.[5][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetallation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base is critical as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center.[7]
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
The 2-arylpyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors used in oncology.[8] 5-Methylpyridine-2-boronic acid serves as a direct precursor to introduce the 5-methylpyridin-2-yl group onto various aromatic and heteroaromatic cores.
Exemplary Protocol: Synthesis of a 2-(5-methylpyridin-2-yl)aniline Derivative
This protocol demonstrates the coupling of 5-methylpyridine-2-boronic acid with a functionalized aryl bromide, a common transformation in the synthesis of lead compounds.[9]
Materials:
-
Aryl Bromide (e.g., 2-bromoaniline) (1.0 equiv.)
-
5-Methylpyridine-2-boronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv.), 5-methylpyridine-2-boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.
-
Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15 minutes.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.
Conclusion
5-Methylpyridine-2-boronic acid is a high-value reagent for researchers in organic synthesis and drug discovery. Its robust performance in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for constructing complex molecular architectures.[10] The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this key building block, empowering scientists to accelerate the development of novel therapeutics and functional materials.
References
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic cycle of a Suzuki‐Miyaura reaction. [Image]. Retrieved from [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
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Lead Sciences. (n.d.). (5-Methylpyridin-2-yl)boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Image]. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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Chegg.com. (2017). Solved Draw the catalytic cycle for the Suzuki-Miyaura cross.... Retrieved from [Link]
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines....
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Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
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